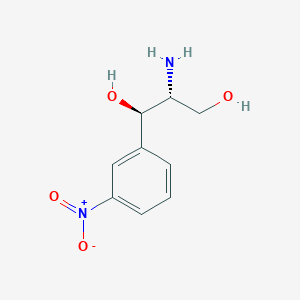

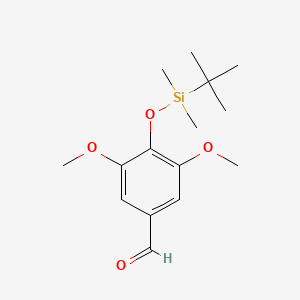

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde

Vue d'ensemble

Description

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is a versatile material used in various scientific research studies. It finds applications in organic synthesis, drug development, and material science. It is a white solid and is soluble in most organic solvents .

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyldimethylsilyloxyacetaldehyde, which is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .Molecular Structure Analysis

The molecular structure of similar compounds like (tert-Butyldimethylsilyloxy)acetaldehyde has a linear formula of (CH3)3CSi(CH3)2OCH2CHO . The CAS Number is 102191-92-4 . The molecular weight is 174.31 .Chemical Reactions Analysis

The chemical reactions involving similar compounds like (tert-Butyldimethylsiloxy)acetaldehyde are used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like (tert-Butyldimethylsiloxy)acetaldehyde include a refractive index of n20/D 1.432 (lit.) , boiling point of 165-167 °C (lit.) , and a density of 0.915 g/mL at 25 °C (lit.) . It is a white solid and is soluble in most organic solvents .Applications De Recherche Scientifique

Organic Synthesis

4-tert-Butyldimethylsilyloxy-3,5-dimethoxybenzaldehyde: is a valuable reagent in organic synthesis. Its silyl ether moiety serves as a protective group for the hydroxyl function during chemical reactions. This allows for selective reactions to occur at other reactive sites without interference from the hydroxyl group. After the desired transformations, the silyl group can be removed under mild acidic or fluoride ion conditions .

Material Science

The compound’s ability to form stable intermediates makes it useful in the development of new materials. For example, it can be used as a starting material for the synthesis of red electroluminescent polyfluorenes, which are important in the creation of OLED (Organic Light Emitting Diode) displays .

Asymmetric Synthesis

This compound can be involved in asymmetric addition reactions with β-substituted cyclic enones. Asymmetric synthesis is vital for producing chiral compounds, which are essential in the pharmaceutical industry for creating drugs with specific desired activities .

Hydroarylation and Heterocyclization

The benzaldehyde moiety of the compound can participate in hydroarylation and heterocyclization reactions with phenylpropiolates. These reactions are important for constructing aromatic and heterocyclic compounds, which are common structures in many pharmaceuticals .

Suzuki-Miyaura Coupling Reactions

It can also be used as a reactant in double Suzuki-Miyaura coupling reactions. This type of reaction is widely used in cross-coupling to form biaryl compounds, which are prevalent in many organic molecules, including pharmaceuticals and agrochemicals .

Safety And Hazards

The safety and hazards associated with similar compounds like (tert-Butyldimethylsiloxy)acetaldehyde include being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-14-12(17-4)8-11(10-16)9-13(14)18-5/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFQDDNVGFSXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)

![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)